伽兰那 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Galanal B is a compound found in the plant species of the Zingiberaceae (ginger) family . It’s a key component of galangal, a rhizome often used in Asian, Southeast Asian, and Indian cooking . Galangal is known for its peppery and spicy flavor with a zesty bite and a hint of pine .

Synthesis Analysis

The first chemical synthesis of Galanal A and B was achieved by a concise and highly efficient pathway starting from commercially available (+)-sclareolide . The process features a Wittig reaction and a titanocene-mediated radical cyclization as the key steps .

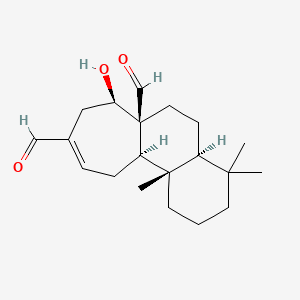

Molecular Structure Analysis

The molecular structure of Galanal B has been studied using computational methods . The binding free energy of Galanal B was found to be -56.664 when compared to the control compound 2AZ5-56.000 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Galanal B include a Wittig reaction and a titanocene-mediated radical cyclization . These reactions are key steps in the synthesis process starting from (+)-sclareolide .

科学研究应用

合成和化学性质

- 伽兰那 B 已通过以 (+)-硬壳香豆内酯为起始原料的简便高效途径合成,涉及 Wittig 反应和二茂钛介导的自由基环化 (Kumar & Chein,2014)。

- 伽兰那 A 和 B 的另一种合成方法是从香叶醇中获得的,使用路易斯酸辅助手性布朗斯特酸介导的阳离子多烯环化和二茂钛介导的自由基环化 (Lin & Chein,2017)。

生物活性及治疗潜力

- 伽兰那 A 和 B 已显示出对培养的人 T 淋巴瘤 Jurkat 细胞具有有效的细胞毒作用,表明它们作为抗癌剂的潜力。它们的作用机制涉及诱导细胞凋亡,其特征是 DNA 片段化和 caspase-3 活化 (Miyoshi 等,2003)。

- 伽兰那 B 作为吲哚胺 2,3-双加氧酶 (IDO) 1 的竞争性抑制剂,IDO 1 是一种具有重要免疫调节功能的酶。已发现它会干扰核因子-κB 和干扰素-γ 信号通路的转录功能,这对于免疫反应很重要。这表明在治疗免疫相关疾病方面具有潜在应用 (Yamamoto 等,2014)。

- 伽兰那 A 和 B 也对革兰氏阳性菌和酵母菌表现出抗菌活性,表明它们在抗菌疗法中的潜在用途 (Abe 等,2004)。

镇痛活性

- 在一项涉及高良姜(一种含有伽兰那 B 的植物)的研究中,发现该植物的提取物在小鼠模型中具有显着的镇痛活性。计算分析确定伽兰那 B 是具有有希望的药代动力学和药物样特征的先导化合物 (Subash 等,2018)。

作用机制

属性

CAS 编号 |

104113-52-2 |

|---|---|

产品名称 |

Galanal B |

分子式 |

C20H30O3 |

分子量 |

318.4 g/mol |

IUPAC 名称 |

(4aS,6aS,7R,11aR,11bS)-7-hydroxy-4,4,11b-trimethyl-1,2,3,4a,5,6,7,8,11,11a-decahydrocyclohepta[a]naphthalene-6a,9-dicarbaldehyde |

InChI |

InChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17+,19-,20-/m0/s1 |

InChI 键 |

UDKRLAJJSYRYRU-NIMBFUQJSA-N |

手性 SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C(C[C@H]3O)C=O)C=O)(C)C |

SMILES |

CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C |

规范 SMILES |

CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C |

其他 CAS 编号 |

104113-52-2 |

同义词 |

galanal B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

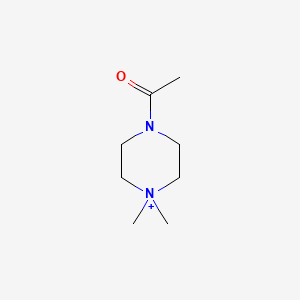

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1231624.png)

![1-[[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea](/img/structure/B1231631.png)

![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide](/img/structure/B1231635.png)

![N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide](/img/structure/B1231636.png)

![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)

![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)